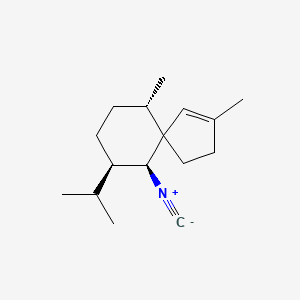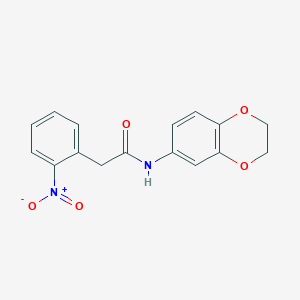
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-nitrophenyl)acetamide is a member of acetamides.
Aplicaciones Científicas De Investigación
Anti-Diabetic Potential
A study by Abbasi et al. (2023) synthesized new compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-nitrophenyl)acetamide, evaluating their anti-diabetic potentials. These compounds demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting potential application in diabetes treatment (Abbasi et al., 2023).
Antimicrobial and Antifungal Properties
Another study conducted by Abbasi et al. (2020) reported on the synthesis of compounds structurally similar to this compound, showcasing their antimicrobial and antifungal potentials. Specific derivatives exhibited notable antibacterial and antifungal activity (Abbasi et al., 2020).
Enzyme Inhibitory Activity
Research by Abbasi et al. (2019) synthesized derivatives and evaluated their enzyme inhibitory activity. Most compounds showed substantial inhibitory activity against α-glucosidase and weak activity against acetylcholinesterase (Abbasi et al., 2019).
Biofilm Inhibition
A 2020 study by Abbasi et al. demonstrated that certain derivatives of this compound have suitable inhibitory action against bacterial biofilms, particularly for strains like Escherichia coli and Bacillus subtilis (Abbasi et al., 2020).
Antibacterial Activity
A study conducted in 2016 by Abbasi et al. investigated the antibacterial potential of N-substituted sulfonamides bearing benzodioxane moiety, related to this compound. Most of the synthesized compounds exhibited potent antibacterial activity against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).
Propiedades
Fórmula molecular |
C16H14N2O5 |
|---|---|
Peso molecular |
314.29 g/mol |
Nombre IUPAC |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-nitrophenyl)acetamide |
InChI |
InChI=1S/C16H14N2O5/c19-16(9-11-3-1-2-4-13(11)18(20)21)17-12-5-6-14-15(10-12)23-8-7-22-14/h1-6,10H,7-9H2,(H,17,19) |
Clave InChI |
XGHKZYBUOLPQDC-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CC=CC=C3[N+](=O)[O-] |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


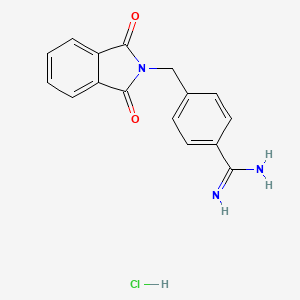
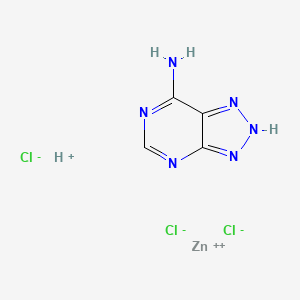
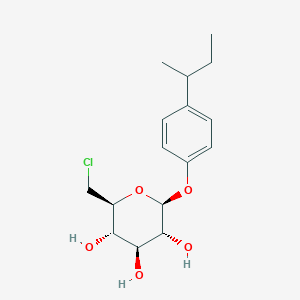
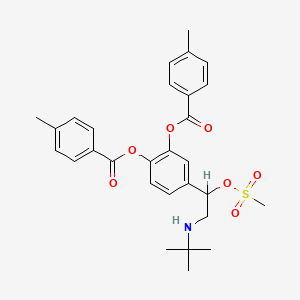
![(2S,3R,4S,5R)-2-[[(2R,3S,16R,17R,18R,19R)-2,16-dihydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B1209302.png)
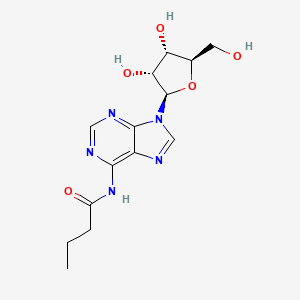
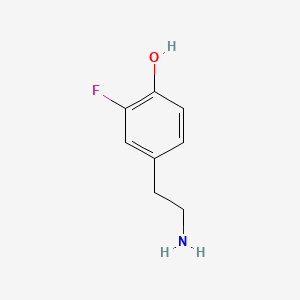
![1-{1-[4-(4-Fluorophenyl)-4-hydroxybutyl]piperidin-4-yl}-1,3-dihydro-2h-benzimidazol-2-one](/img/structure/B1209307.png)
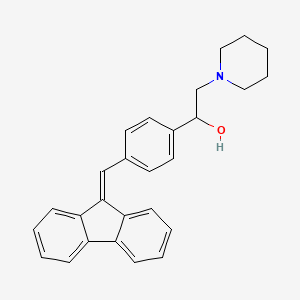
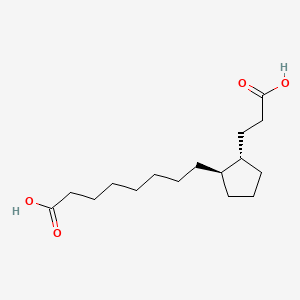
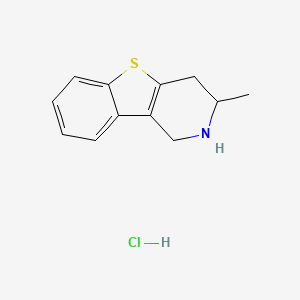
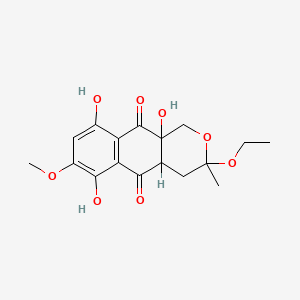
![(3S)-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/no-structure.png)
